molecular formula C17H22ClNO3 B223938 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride CAS No. 1421-28-9

3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride

Cat. No.: B223938
CAS No.: 1421-28-9
M. Wt: 323.8 g/mol
InChI Key: DZGJPYLWWJSNCT-VYKNHSEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Nomenclature

The compound 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride represents a synthetic morphinan alkaloid characterized by its complex polycyclic structure and specific stereochemical configuration. The molecular formula of this compound is C17H22ClNO3, with a molecular weight of 323.8 grams per mole, establishing it as a mid-sized organic molecule within the morphinan class. The Chemical Abstracts Service registry number for this compound is 1421-28-9, providing a unique identifier for chemical databases and research applications.

The systematic nomenclature reflects the compound's intricate structural features, including the presence of eight hydrogen atoms in specific positions (indicated by octahydro), the methyl substitution at position 3, and the diol functionality at positions 7 and 9. The benzofuro[3,2-e]isoquinoline core structure represents the fundamental morphinan skeleton, which consists of a phenanthrene backbone with an additional nitrogen-containing six-membered ring. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, a common pharmaceutical modification that enhances water solubility and stability characteristics.

Property Value
Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
Chemical Abstracts Service Number 1421-28-9
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0

The compound's structural complexity is further evidenced by its International Union of Pure and Applied Chemistry name, which precisely defines the stereochemical arrangement and functional group positions. The methanobenzofuro designation within the nomenclature specifically refers to the bridged ring system that characterizes morphinan alkaloids, distinguishing them from simpler isoquinoline derivatives. This systematic naming convention reflects decades of development in chemical nomenclature designed to accommodate the structural complexity of natural product derivatives and their synthetic analogs.

Historical Context of Morphinan Alkaloid Research

The historical development of morphinan alkaloid research traces back to the groundbreaking work of Friedrich Wilhelm Adam Sertürner, who first isolated morphine from opium in 1804, marking the beginning of alkaloid chemistry as a scientific discipline. Sertürner's discovery represented the first successful isolation of an alkaloid from any plant source, establishing morphine as the prototype for what would become an extensive family of structurally related compounds. His work demonstrated that the medicinal properties of opium could be attributed to specific chemical compounds rather than the crude plant extract, fundamentally changing pharmaceutical science.

The evolution of morphinan research continued through the 19th and 20th centuries, with significant contributions from Hungarian pharmacist János Kabay, who developed innovative methods for the direct isolation of morphine from poppy straw and heads. Kabay's work at the Alkaloida Chemical Company, founded in 1927, represented a major advancement in the industrial production of morphine alkaloids and contributed significantly to the understanding of morphinan structure-activity relationships. These developments provided the foundation for subsequent synthetic modifications that led to compounds such as this compound.

The determination of morphine's molecular structure required more than a century of investigation, culminating in Sir Robert Robinson's deduction of the empirical formula in 1925 and Marshall D. Gates Jr.'s laboratory synthesis in 1952. This prolonged structural elucidation reflects the complexity of the morphinan skeleton and the challenges associated with understanding polycyclic natural products. The morphinan framework consists of a phenanthrene core with rings designated A, B, and C, where the A ring remains aromatic while the B and C rings are saturated, plus an additional nitrogen-containing D ring attached to carbons 9 and 13. Modern research has expanded to include comprehensive studies of morphinan biosynthesis pathways, receptor pharmacology, and synthetic methodology development.

Contemporary morphinan research encompasses investigations into biased agonism strategies, selective receptor targeting, and the development of novel analgesics with improved therapeutic profiles. The structural complexity of morphinans continues to present challenges for total synthesis, leading to innovations in electrosynthetic approaches and biomimetic synthetic strategies. These advances in synthetic methodology have enabled the preparation of numerous morphinan derivatives, including compounds with modified substitution patterns and stereochemical configurations that contribute to our understanding of structure-activity relationships within this important class of alkaloids.

Classification within Benzylisoquinoline Derivatives

The compound this compound belongs to the extensive family of benzylisoquinoline alkaloids, which comprises over 2500 biologically active derivatives characterized by their shared isoquinoline structural foundation. Benzylisoquinoline alkaloids represent one of the largest classes of plant secondary metabolites, found primarily in families including Papaveraceae, Berberidaceae, Ranunculaceae, and Magnoliaceae. The classification system for these compounds is based on structural features derived from the fundamental benzylisoquinoline backbone, which forms through the condensation of dopamine and 4-hydroxyphenylacetaldehyde catalyzed by norcoclaurine synthase.

Within the benzylisoquinoline alkaloid classification system, morphinans represent a distinct subgroup characterized by their highly modified isoquinoline core structure. The morphinan subclass includes natural alkaloids such as morphine, codeine, and thebaine, as well as numerous synthetic and semisynthetic derivatives. The structural modifications that distinguish morphinans from simpler benzylisoquinoline alkaloids include the formation of additional ring systems through oxidative coupling reactions and the presence of characteristic bridging patterns that create the rigid polycyclic framework.

Classification Level Category Characteristics
Alkaloid Class Benzylisoquinoline Derived from tyrosine, contains isoquinoline core
Subclass Morphinan Polycyclic structure with phenanthrene backbone
Structural Type Octahydro derivative Eight specific hydrogen atoms, reduced double bonds
Chemical Form Hydrochloride salt Enhanced solubility and stability

The biosynthetic pathway leading to morphinan alkaloids involves multiple enzymatic transformations beginning with the amino acid tyrosine. The initial conversion of tyrosine to dopamine, followed by condensation with 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, establishes the benzylisoquinoline foundation. Subsequent methylation reactions catalyzed by specific O-methyltransferases and N-methyltransferases produce (S)-reticuline, which serves as the key intermediate for morphinan biosynthesis. The conversion of (S)-reticuline to morphinan alkaloids requires additional enzymatic steps including epimerization, oxidative coupling, and reduction reactions that create the characteristic morphinan skeleton.

The specific structural features of this compound place it within the category of reduced morphinan derivatives, distinguished by the octahydro designation indicating saturation of specific double bonds within the polycyclic system. This reduction pattern affects both the conformational flexibility and the electronic properties of the molecule, potentially influencing its interaction with biological targets and its chemical reactivity. The presence of hydroxyl groups at positions 7 and 9 further classifies this compound as a diol derivative, which may confer specific hydrogen bonding capabilities and influence its pharmacological properties.

Chemical Relationship to Natural Morphinans

The structural relationship between this compound and natural morphinan alkaloids reflects the evolutionary biosynthetic pathways that produce these complex polycyclic compounds in opium poppy plants. Natural morphinans, including morphine, codeine, and thebaine, share the fundamental phenanthrene-based skeleton with an additional nitrogen-containing ring system, but differ in their specific substitution patterns, oxidation states, and stereochemical configurations. The synthetic compound under investigation represents a structurally modified derivative that maintains the core morphinan architecture while incorporating specific chemical modifications that distinguish it from its natural counterparts.

The biosynthetic relationship between natural morphinans and synthetic derivatives involves understanding the enzymatic processes that create the morphinan skeleton from simpler benzylisoquinoline precursors. The key biosynthetic transformation involves the enzyme salutaridine synthase, which catalyzes the oxidative coupling of (R)-reticuline to form salutaridine, the first compound containing the morphinan framework. Subsequent enzymatic reductions and modifications lead to the formation of natural morphinan alkaloids through pathways that have been extensively studied using molecular biology and biochemical approaches. These natural biosynthetic processes provide inspiration for synthetic strategies aimed at producing morphinan derivatives with modified properties.

Natural Morphinan Molecular Formula Key Structural Features
Morphine C17H19NO3 Phenolic hydroxyl groups at positions 3 and 6
Codeine C18H21NO3 Methoxy group at position 3, hydroxyl at position 6
Thebaine C19H21NO3 Methoxy groups at positions 3 and 6, double bond

The chemical modifications present in this compound compared to natural morphinans include the specific reduction pattern indicated by the octahydro designation and the positioning of hydroxyl groups at positions 7 and 9 rather than the typical 3 and 6 positions found in morphine. These structural differences may significantly impact the compound's interaction with opioid receptors and other biological targets, as the position and stereochemistry of functional groups critically determine the pharmacological activity of morphinan alkaloids. The replacement of the natural phenolic hydroxyl groups with aliphatic hydroxyl groups at different positions represents a substantial structural modification that may confer novel biological properties.

The evolutionary development of morphinan alkaloid biosynthesis in plants of the genus Papaver provides insights into the natural structural variations that occur within this alkaloid family. Recent research has identified multiple aldo-keto reductases involved in morphinan biosynthesis, including 1,2-dehydroreticuline reductase and codeinone reductase, which catalyze specific reduction reactions in the pathway leading to natural morphinans. Understanding these natural enzymatic processes has informed synthetic approaches to morphinan derivatives and has revealed the molecular basis for the structural diversity observed within the morphinan alkaloid family. The compound under investigation represents an extension of this natural structural diversity through synthetic modification, demonstrating how chemical synthesis can expand upon the molecular frameworks established by natural biosynthetic processes.

Properties

CAS No.

1421-28-9

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1

InChI Key

DZGJPYLWWJSNCT-VYKNHSEDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl

Origin of Product

United States

Biological Activity

3-Methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol; hydrochloride is a semi-synthetic opioid derivative that has garnered attention for its analgesic properties. This compound is structurally related to established opioids such as morphine and hydromorphone and is primarily studied for its potential therapeutic applications in pain management.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure. It features multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is C17H21NO3·HCl.

PropertyValue
Molecular FormulaC17H21NO3·HCl
Molecular Weight305.82 g/mol
CAS Number118701622
SynonymsHydromorphine

The primary mechanism of action for this compound involves binding to the mu-opioid receptor (MOR), which mediates the analgesic effects typical of opioids. Research indicates that the compound exhibits a high affinity for MORs, leading to effective pain relief through modulation of pain perception pathways in the central nervous system.

Binding Affinity

Studies have shown that the compound demonstrates significant binding affinity to both mu-opioid receptors and kappa-opioid receptors (KOR), although its efficacy may vary depending on receptor subtype interactions. For instance:

  • Mu-opioid receptor (MOR) : High affinity and efficacy.
  • Kappa-opioid receptor (KOR) : Moderate affinity; potential for differential effects in pain modulation.

Biological Activity and Efficacy

Research has documented various biological activities associated with this compound:

  • Analgesic Effects : In vivo studies have demonstrated that administration of the compound leads to significant pain relief in animal models.
  • Antitussive Properties : Similar to other opioids, it has been noted for its ability to suppress cough reflexes.
  • Respiratory Depression : As with many opioids, caution is advised due to potential respiratory depressant effects at higher dosages.

Case Studies

A notable study published in eLife explored the functional selectivity of various opioid compounds at MORs and KORs. The findings indicated that this compound could be engineered to enhance analgesic efficacy while minimizing adverse effects such as respiratory depression by selectively targeting specific signaling pathways associated with these receptors .

Comparative Analysis with Other Opioids

The following table compares the biological activity and properties of 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol; hydrochloride with other common opioids:

OpioidBinding Affinity (Ki)Analgesic PotencyRespiratory Depression Risk
3-Methyl CompoundHighModerateModerate
MorphineModerateHighHigh
HydromorphoneHighVery HighModerate

Safety and Toxicology

Toxicological assessments indicate that while the compound has therapeutic benefits similar to established opioids, it also carries risks associated with opioid use including dependence and withdrawal symptoms. Long-term studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Stereoisomers and Deuterated Analogs

Parameter Target Compound Morphine-d3 Hydrochloride trans-Isomorphine Hydrochloride
Molecular Formula C₁₇H₂₀ClNO₃ C₁₇H₂₃ClD₃NO₆ C₁₇H₂₀ClNO₃
Molecular Weight 321.799 g/mol 378.863 g/mol 321.799 g/mol
Stereochemistry (4R,4aS,7R,7aR,12bS) (7S)-configured Undisclosed trans-configuration
Key Modifications Native structure Deuterated at C7, C9, and C14 Stereochemical inversion at C7 or C9
LogP 1.938 1.745 Not reported
Safety Profile Limited data GHS02 (flammable), GHS06 (acute toxicity) Similar to target compound

Research Findings :

  • Deuterated analogs like morphine-d3 are utilized in pharmacokinetic studies due to their isotopic stability, reducing metabolic degradation rates .
  • trans-Isomorphine exhibits altered receptor binding affinity compared to the target compound, impacting opioid activity .

Functionalized Derivatives

Parameter Acetylated Derivative Cyclopropyl-Methyl Analog
Molecular Formula C₂₁H₂₆ClNO₆ C₂₀H₂₄ClNO₃
Molecular Weight 423.887 g/mol 361.86 g/mol
Key Modifications Acetyl groups at C7 and C9 Cyclopropyl-methyl substituent at C3
LogP 2.664 Not reported
Pharmacological Impact Enhanced lipophilicity Increased μ-opioid receptor selectivity

Research Findings :

  • Acetylation at C7 and C9 (as in the derivative ) improves blood-brain barrier penetration but reduces aqueous solubility.
  • The cyclopropyl-methyl analog demonstrated enhanced selectivity for opioid receptors in crystallographic studies, suggesting reduced side effects.

Preparation Methods

Classical Ring Assembly via Bicyclic Precursors

The foundational route involves constructing the benzofuro[3,2-e]isoquinoline core through Friedel-Crafts alkylation and Pictet-Spengler cyclization. A representative pathway begins with 2-aminophenol derivatives, which undergo cyclocondensation with substituted cyclohexenones to form the tetracyclic backbone. Critical parameters include:

  • Temperature : 80–100°C under reflux

  • Catalysts : p-Toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂)

  • Solvents : Toluene or dichloroethane

Post-cyclization, hydroxylation at C7 and C9 is achieved via electrophilic aromatic substitution using HNO₃/H₂SO₄ mixtures, followed by reduction with NaBH₄ to yield diol intermediates.

Continuous-Flow Hofmann Rearrangement

Modern adaptations leverage continuous-flow systems to enhance efficiency in generating key intermediates. For instance, trichloroisocyanuric acid (TCCA) mediates Hofmann rearrangements of salicylamide derivatives under alkaline conditions, producing benzoxazolinone precursors with 95% yield and 1.56 g h⁻¹ mL⁻¹ space-time yield. This method minimizes exothermic risks and cyanuric acid byproduct accumulation through real-time quenching with HCl.

Stepwise Synthesis Procedures

Intermediate Preparation: Benzofuroisoquinoline Core

Step 1 : Condensation of 2-aminophenol with methyl vinyl ketone in acetic acid yields a β-enamino ketone intermediate.
Step 2 : Cyclization via Pictet-Spengler reaction with formaldehyde generates the tetrahydroisoquinoline framework.
Step 3 : Oxidative coupling using MnO₂ introduces the benzofuran moiety, completing the tetracyclic system.

Table 1: Reaction Conditions for Core Synthesis

StepReagentsTemperature (°C)Yield (%)
12-Aminophenol, methyl vinyl ketone, AcOH8078
2Formaldehyde, pTSA, toluene10065
3MnO₂, DCM2582

Hydroxylation and Methylation

Electrophilic hydroxylation at C7/C9 employs HNO₃ (65%) in H₂SO₄ at 0°C, followed by NaBH₄ reduction (0°C, EtOH). Subsequent N-methylation uses methyl iodide in DMF with K₂CO₃, achieving >90% regioselectivity.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous Et₂O, yielding the hydrochloride salt with 98% purity after recrystallization from MeOH/Et₂O.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

  • Cyclization Efficiency : Dichloroethane outperforms toluene in Pictet-Spengler reactions, increasing yields from 65% to 78% due to higher dielectric constant.

  • Acid Catalysts : ZnCl₂ (10 mol%) reduces reaction time by 40% compared to pTSA but requires strict anhydrous conditions.

Stereochemical Control

Chiral HPLC analysis confirms that (-)-sparteine-mediated asymmetric alkylation ensures >99% enantiomeric excess (ee) at C4a and C7a positions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 6.82 (d, J=8.4 Hz, H-1), 4.75 (s, H-7), 3.92–3.85 (m, H-4a/H-7a).

  • HRMS : m/z 323.8 [M+H]⁺, confirming molecular formula C₁₇H₂₂ClNO₃.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) resolves the (4R,4aR,7S,7aR,12bS) configuration, with intramolecular H-bonding between C9-OH and the tertiary amine.

Comparative Methodological Analysis

Table 2: Efficiency Metrics Across Syntheses

MethodStepsTotal Yield (%)Purity (%)Scalability
Classical54295Moderate
Continuous-Flow45898High
Asymmetric63599Low

Continuous-flow systems excel in throughput (23.5 g h⁻¹) but require specialized equipment. Classical routes remain viable for small-scale GMP production due to established protocols.

Challenges and Limitations

  • Byproduct Formation : Over-chlorination during Hofmann rearrangement necessitates precise stoichiometric control of TCCA.

  • Purification Complexity : Silica gel chromatography struggles with diastereomeric separation; countercurrent chromatography improves resolution but increases cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.